Desmethyl Doxylamine-d5
Description
Properties
Molecular Formula |
C₁₆H₁₅D₅N₂O |
|---|---|
Molecular Weight |
261.37 |
Synonyms |
N,N-Dimethyl-2-(phenyl-2-pyridinylmethoxy)ethanamine-d5; _x000B_2-[α-[2-(Dimethylamino)ethoxy]benzyl]pyridine-d5; |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Desmethyl Doxylamine D5
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. These generally involve either incorporating deuterium from a deuterated starting material or using deuterated reagents in a specific step of the synthesis. nih.gov For a molecule like Desmethyl Doxylamine-d5, where the deuterium atoms are located on the phenyl ring, the synthesis typically begins with a deuterated precursor.
Synthetic Routes for Doxylamine (B195884) Analogues
The foundational synthesis of the doxylamine scaffold provides the framework for producing its deuterated analogues. The most common route involves a Grignard reaction. google.comresearchgate.net This process begins with the reaction of a phenylmagnesium halide with 2-acetylpyridine (B122185). This key step forms the intermediate 1-phenyl-1-(pyridin-2-yl)ethanol.
This alcohol intermediate is then deprotonated with a strong base, such as sodium amide, to form an alkoxide. The subsequent reaction of this alkoxide with a 2-(dialkylamino)ethyl chloride, in this case, 2-(dimethylamino)ethyl chloride, yields the final doxylamine molecule through a Williamson ether synthesis. google.comresearchgate.net To synthesize this compound, this fundamental route is adapted by using a deuterated starting material for the Grignard reagent.
Specific Methodologies for Deuterium Labeling (e.g., phenyl-d5 incorporation)
The specific synthesis of this compound requires the incorporation of five deuterium atoms onto the phenyl ring. This is achieved by utilizing bromobenzene-d5 (B116778) as the starting material for the Grignard reagent.
The synthesis can be outlined in the following key stages:
Formation of the Deuterated Grignard Reagent : Phenyl-d5-magnesium bromide is prepared by reacting bromobenzene-d5 with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. umkc.edumiracosta.edu The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface. libretexts.org
Reaction with 2-Acetylpyridine : The prepared Grignard reagent is then reacted with 2-acetylpyridine. This nucleophilic addition to the carbonyl group yields the deuterated intermediate, 1-(phenyl-d5)-1-(pyridin-2-yl)ethanol. google.com
Etherification : The resulting deuterated alcohol is treated with a strong base like sodium amide (NaNH2) to form the corresponding alkoxide. This intermediate is subsequently alkylated with 2-(dimethylamino)ethyl chloride to produce Doxylamine-d5.
N-Demethylation : The final step is the removal of one of the N-methyl groups from Doxylamine-d5 to yield this compound. This can be accomplished using various demethylation reagents known in organic synthesis. The identification of N-desmethyldoxylamine as a major metabolite in humans suggests that this position is susceptible to modification. nih.govcaymanchem.com
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Formula | Role in Synthesis |
| Bromobenzene-d5 | C₆D₅Br | Deuterium source and precursor for Grignard reagent |
| Magnesium | Mg | Metal for Grignard reagent formation |
| 2-Acetylpyridine | C₇H₇NO | Carbonyl compound for reaction with Grignard reagent |
| Sodium Amide | NaNH₂ | Strong base for deprotonation of the alcohol intermediate |
| 2-(Dimethylamino)ethyl chloride | C₄H₁₀ClN | Alkylating agent for ether formation |
Isomeric Considerations in Synthesis: R- and S-Enantiomers of this compound
Doxylamine and its derivatives contain a single stereocenter at the carbon atom bearing the phenyl, pyridyl, methyl, and ether groups. Consequently, this compound exists as a pair of enantiomers: (R)-Desmethyl Doxylamine-d5 and (S)-Desmethyl Doxylamine-d5. The synthesis described above results in a racemic mixture of these enantiomers.
The separation and preparation of the individual enantiomers are crucial for stereospecific studies. Two primary strategies can be employed:
Chiral Resolution of the Racemate : The racemic mixture of this compound can be separated into its constituent enantiomers. This is often achieved through the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid. jopcr.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer can be recovered by treating the diastereomeric salt with a base. Alternatively, chiral chromatography, using a chiral stationary phase (CSP) like derivatized cellulose (B213188) or amylose, can be used to separate the enantiomers analytically or preparatively. researchgate.nettandfonline.comwvu.edu
Asymmetric Synthesis : A more direct approach is the enantioselective synthesis of a key intermediate. For instance, the asymmetric reduction of 2-acetylpyridine can yield a chiral alcohol, which can then be used to synthesize the desired enantiomer of the final product. A reported method for the synthesis of enantiopure (d)-doxylamine utilizes optically active diols derived from a novel chiral auxiliary, which could be adapted for the deuterated analogue. researchgate.net
Synthesis of Related Deuterated Metabolites and Impurities
The synthesis of deuterated metabolites and potential impurities is essential for their use as analytical standards in metabolic research and quality control.
N-Nitroso-N-Desmethyl-Doxylamine-d5 Synthesis
N-nitroso compounds are a class of potential impurities that can form from secondary amines. The synthesis of N-Nitroso-N-Desmethyl-Doxylamine-d5 is a straightforward chemical transformation from its secondary amine precursor, this compound.
The reaction, known as N-nitrosation, involves treating the secondary amine with a nitrosating agent. A standard laboratory method uses sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid (HCl). ntu.edu.sgucalgary.cadoubtnut.com The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). ntu.edu.sg The lone pair of electrons on the nitrogen of the secondary amine (this compound) attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine, N-Nitroso-N-Desmethyl-Doxylamine-d5. ntu.edu.sgresearchgate.net This reaction is typically carried out at cold temperatures to prevent the decomposition of the unstable nitrous acid.
Table 2: Reaction for the Synthesis of N-Nitroso-N-Desmethyl-Doxylamine-d5
| Reactant | Reagents | Product | Reaction Type |
| This compound | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) | N-Nitroso-N-Desmethyl-Doxylamine-d5 | N-Nitrosation |
Other Deuterated N-Demethylated Analogues
In addition to the mono-demethylated metabolite, a didemethylated version, N,N-didesmethyldoxylamine, has also been identified as a human metabolite of doxylamine. nih.gov A deuterated version of this compound, N,N-didesmethyldoxylamine-d5, would also be a valuable analytical standard.
Its synthesis would follow a pathway analogous to that of the mono-demethylated compound. It would begin with the synthesis of Doxylamine-d5 as previously described. Subsequently, a more rigorous or complete N-demethylation procedure would be employed to remove both methyl groups from the tertiary amine, yielding the primary amine N,N-didesmethyldoxylamine-d5.
Advanced Analytical Methodologies for Desmethyl Doxylamine D5
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry has become the gold standard for the quantitative analysis of Desmethyl Doxylamine-d5 due to its high sensitivity, selectivity, and specificity. When coupled with chromatographic separation techniques, MS allows for the accurate measurement of the analyte even in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development.nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of this compound. The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired sensitivity, accuracy, and precision.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. A study utilizing a QTRAP 5500 tandem mass spectrometer identified the MRM transition of m/z 276.2 → 187.3 for the internal standard, which corresponds to the mass of deuterated desmethyl doxylamine (B195884). nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| This compound | 276.2 | 187.3 | nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. The optimization of ESI parameters is crucial for maximizing the ionization efficiency and, consequently, the sensitivity of the method. Key parameters that are typically optimized include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. scripps.edulcms.cz For the analysis of doxylamine and its metabolites, a positive ion ESI mode is generally employed. nih.gov A typical mobile phase used in such analyses consists of methanol (B129727) and an aqueous solution of 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid, delivered via a gradient elution. nih.gov
| Parameter | Setting/Composition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Mobile Phase A | Methanol | nih.gov |
| Mobile Phase B | 20 mM ammonium acetate (0.2% formic acid) in water | nih.gov |
Effective chromatographic separation is essential to distinguish this compound from its isomers, the parent drug (Doxylamine), other metabolites (e.g., didesmethyldoxylamine), and endogenous matrix components that could cause interference. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for this purpose. The choice of the stationary phase (e.g., C18) and the optimization of the mobile phase gradient are critical for achieving baseline separation of all relevant compounds. researchgate.net Method validation studies must demonstrate the selectivity of the method by showing that no significant interfering peaks are present at the retention time of this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.doaj.org
While less common than LC-MS/MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte. jfda-online.comiu.edu
A developed GC-MS method for the quantification of doxylamine utilized a temperature program ranging from 70°C to 320°C, with a retention time of 14.53 minutes for the parent compound. doaj.org Similar conditions, with appropriate adjustments, could be applied to its desmethyl metabolite. Electron impact (EI) is the typical ionization mode used in GC-MS, which can lead to extensive fragmentation, providing a characteristic mass spectrum for structural confirmation. doaj.org
| Parameter | Condition | Reference |
|---|---|---|
| Initial Oven Temperature | 70°C (held for 2 min) | doaj.org |
| Temperature Ramp 1 | 45°C/min to 210°C | doaj.org |
| Temperature Ramp 2 | 6°C/min to 320°C (held for 12.56 min) | doaj.org |
| Ionization Mode | Electron Impact (70eV) | doaj.org |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |
|---|---|---|
| Desmethyl Doxylamine | C₁₆H₂₀N₂O | 256.1576 |
| This compound | C₁₆H₁₅D₅N₂O | 261.1891 |
Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. osti.govbritannica.comwikipedia.org this compound, a deuterated analog of desmethyl doxylamine, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. aptochem.comscispace.com However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample processing and instrument response. aptochem.comclearsynth.com
The use of a stable isotope-labeled internal standard like this compound is crucial for robust and reliable bioanalytical methods. aptochem.com It helps to control for variability in extraction efficiency, high-performance liquid chromatography (HPLC) injection volume, and ionization efficiency in the mass spectrometer. aptochem.com
In quantitative analysis, a calibration curve is constructed to establish the relationship between the instrument response and the concentration of the analyte. uknml.com When using this compound as an internal standard, calibration standards are prepared by adding varying known amounts of unlabeled desmethyl doxylamine to a constant amount of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.
Linear regression analysis is typically used to determine the equation of the line that best fits the data points, along with the coefficient of determination (r²), which indicates the linearity of the relationship. uknml.com A linear relationship is generally considered acceptable if the r² value is greater than 0.99. The use of an internal standard like this compound helps to ensure the linearity of the calibration curve by compensating for any variations that may occur during the analytical process. researchgate.net
Table 1: Illustrative Data for Calibration Curve Construction
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 101,567 | 0.0515 |
| 2.5 | 12,890 | 102,112 | 0.1262 |
| 5.0 | 26,115 | 101,890 | 0.2563 |
| 10.0 | 51,987 | 101,234 | 0.5135 |
| 25.0 | 129,567 | 102,345 | 1.2660 |
| 50.0 | 258,901 | 101,987 | 2.5386 |
| 100.0 | 515,432 | 101,678 | 5.0692 |
This table presents hypothetical data to illustrate the principle of calibration curve construction using an internal standard.
The validation of an analytical method is essential to ensure that the results are reliable and reproducible. wjarr.comjddtonline.info Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value. jddtonline.infoneliti.com
The use of this compound as an internal standard significantly improves both the precision and accuracy of the analytical method. clearsynth.com By compensating for random and systematic errors that can occur during sample analysis, the internal standard helps to reduce the variability of the measurements. scioninstruments.com Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is expressed as the percent recovery of a known amount of analyte added to a sample. neliti.com
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=6) | Precision (%RSD) | Accuracy (%) |
| Low | 3.0 | 2.95 | 4.2 | 98.3 |
| Medium | 30.0 | 30.8 | 3.1 | 102.7 |
| High | 80.0 | 81.2 | 2.5 | 101.5 |
This table provides example data to demonstrate the assessment of precision and accuracy in an analytical method validation.
Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. bataviabiosciences.comnih.gov This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the analytical method. nih.gov
This compound, being structurally very similar to the analyte, is expected to experience similar matrix effects. scispace.com By calculating the ratio of the analyte response to the internal standard response, the matrix effect can be effectively compensated for. clearsynth.comhpst.cz The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov
The extraction of the analyte from the biological matrix is a critical step in the analytical workflow. Incomplete or variable extraction recovery can lead to inaccurate results. The use of an internal standard like this compound, added to the sample before the extraction process, allows for the determination and correction of extraction losses. aptochem.com
Since this compound has nearly identical extraction properties to the unlabeled analyte, the ratio of their peak areas will remain constant even if the extraction recovery is not 100%. aptochem.com Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to the response in a post-extraction spiked sample.
Chromatographic Techniques (Excluding Clinical Applications)
Chromatographic separation is a crucial step in most bioanalytical methods, serving to separate the analyte of interest from other components in the sample that may interfere with its detection.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of doxylamine and its metabolites. nih.govsemanticscholar.org In the context of analyzing desmethyl doxylamine with this compound as an internal standard, a reversed-phase HPLC method is often employed. This technique separates compounds based on their hydrophobicity.
The stationary phase is typically a C18 column, and the mobile phase is a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The gradient and flow rate of the mobile phase can be optimized to achieve good separation between desmethyl doxylamine, this compound, and other potential interfering substances. The near-identical retention times of the analyte and its deuterated internal standard are a key advantage, as they experience the same chromatographic conditions and potential matrix effects at the point of elution. aptochem.com
Ultra-High Performance Liquid Chromatography (UHPLC) Integration
The use of this compound as an internal standard is pivotal for the accurate quantification of its non-deuterated counterpart, N-desmethyldoxylamine, in complex biological matrices. The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) provides a robust, sensitive, and specific analytical method. The high resolving power and speed of UHPLC systems are essential for separating the analyte from endogenous interferences, while the stable isotope-labeled internal standard compensates for variations in sample preparation and instrument response.
The chromatographic behavior of this compound is nearly identical to that of N-desmethyldoxylamine. Due to the deuterium (B1214612) labeling, a slight difference in retention time, known as an isotopic effect, may be observed where the deuterated compound typically elutes slightly earlier than the unlabeled analyte. However, with the high efficiency of modern UHPLC columns, this separation is often minimal, and the two compounds are frequently co-eluted. This co-elution is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects during ionization, leading to more accurate quantification.
A typical UHPLC method for the analysis of doxylamine and its metabolites, including N-desmethyldoxylamine, would employ a reversed-phase column, such as a C18, with a gradient elution. The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol.
For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Detailed Research Findings:
A validated LC-MS/MS method for the determination of doxylamine in human plasma utilized its deuterated internal standard, doxylamine-d5. nih.gov The principles of this method are directly applicable to the analysis of N-desmethyldoxylamine using this compound. In such a method, specific mass transitions are selected for the analyte and its deuterated internal standard. For doxylamine, the transition m/z 271.0 → 182.0 was monitored, while for doxylamine-d5, the transition was m/z 276.2 → 187.3. nih.gov Based on the structure of N-desmethyldoxylamine, its protonated molecule [M+H]+ would have an m/z of 257.2. A common fragmentation pathway for doxylamine and its metabolites involves the cleavage of the dimethylaminoethoxy group. chromatographyonline.com
The following tables outline the typical parameters for a UHPLC-MS/MS method for the analysis of N-desmethyldoxylamine, with this compound as the internal standard.
Interactive Data Table: UHPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Interactive Data Table: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desmethyldoxylamine | 257.2 | 167.1 | 20 |
| This compound | 262.2 | 172.1 | 20 |
Note: The product ions are predicted based on the fragmentation of the analogous non-deuterated and deuterated parent compounds. The collision energy is an exemplary value and would be optimized during method development.
The use of this compound in conjunction with UHPLC-MS/MS allows for the development of highly reliable bioanalytical methods. The validation of such methods typically demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making them suitable for pharmacokinetic and toxicological studies. nih.gov
Metabolic and Biotransformation Pathways of Doxylamine and Its Desmethyl Metabolite
Elucidation of N-Demethylation Pathways of Doxylamine (B195884)
N-demethylation is a major metabolic route for doxylamine, involving the sequential removal of methyl groups from the terminal nitrogen atom of the ethoxyamine side chain. nih.govresearchgate.net This process results in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.
The stepwise N-demethylation of doxylamine produces two primary intermediates: N-desmethyldoxylamine (nordoxylamine) and N,N-didesmethyldoxylamine. The identification of these metabolites has been confirmed across various species and biological samples.
In studies involving both animal and human subjects, these desmethyl intermediates are consistently detected. For instance, N-desmethyldoxylamine has been identified in vitro using rat-liver homogenates. nih.gov Both N-desmethyldoxylamine and N,N-didesmethyldoxylamine have been found in the urine of rats and squirrel monkeys. nih.gov Similarly, studies in humans have identified N-desmethyldoxylamine and N,N-didesmethyldoxylamine in urine samples following oral administration of doxylamine. yakhak.orgnih.gov In rhesus monkeys, N-desmethyldoxylamine and N,N-didesmethyldoxylamine were major metabolites, accounting for approximately 20% and 17% of the administered dose in urine, respectively. nih.gov The presence of these metabolites has also been confirmed in human plasma. shimadzu-webapp.eu Further metabolism of these intermediates can occur, including N-acetylation, with N-acetyl conjugates of both mono- and di-desmethyl doxylamine being tentatively identified in rat urine and in vitro. nih.gov
Table 1: Identified N-Demethylation Metabolites of Doxylamine
| Metabolite | Species | Biological Matrix | Citation |
|---|---|---|---|
| N-desmethyldoxylamine | Human | Urine, Plasma | shimadzu-webapp.euyakhak.orgnih.gov |
| Rhesus Monkey | Urine, Plasma | nih.gov | |
| Rat | Urine, Liver Homogenate | nih.gov | |
| Squirrel Monkey | Urine | nih.gov | |
| N,N-didesmethyldoxylamine | Human | Urine | yakhak.orgnih.gov |
| Rhesus Monkey | Urine, Plasma | nih.gov | |
| Rat | Urine | nih.gov | |
| Squirrel Monkey | Urine | nih.gov | |
| N-acetyl-N-desmethyldoxylamine | Rat | Urine, In Vitro | nih.gov |
| N-acetyl-N,N-didesmethyldoxylamine | Rat | Urine, In Vitro | nih.gov |
The N-demethylation of tertiary amines like doxylamine is primarily catalyzed by hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govresearchgate.net These enzymes are central to the metabolism of a vast number of xenobiotics. While the specific CYP isozymes responsible for doxylamine metabolism are not fully detailed in the provided sources, the N-demethylation of similar tertiary amine drugs, such as imipramine, is known to be mediated by specific isoforms like CYP2C11 and CYP3A2 in rat models. nih.gov
In vitro studies using liver-derived systems are crucial for characterizing these enzymatic processes. thermofisher.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are widely used to study Phase I metabolic reactions like N-demethylation. creative-bioarray.com Studies with rat-liver homogenates have successfully demonstrated the conversion of doxylamine to N-desmethyldoxylamine, confirming the role of hepatic enzymes in this pathway. nih.gov
Role of Deuterium (B1214612) Labeling in Investigating Metabolic Stability
Deuterium labeling is a strategic tool in medicinal chemistry used to investigate and improve the metabolic stability of drug candidates. juniperpublishers.com By selectively replacing hydrogen atoms with their heavier, stable isotope deuterium, the chemical bonds at the site of substitution are strengthened. juniperpublishers.comingenza.com This is due to the "kinetic isotope effect," where the greater mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can significantly slow the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. nih.gov This modification can lead to a longer biological half-life and improved pharmacokinetic profiles without altering the compound's fundamental pharmacological activity. ingenza.com
In vitro metabolic stability assays are essential for predicting the in vivo clearance and half-life of a compound. creative-bioarray.com These studies are commonly performed using liver microsomes, which are a reliable source of drug-metabolizing enzymes. creative-bioarray.com To assess the metabolic stability of a compound like Desmethyl Doxylamine-d5, it would be incubated with liver microsomes from various species (e.g., human, rat, monkey) in the presence of necessary cofactors like NADPH. researchgate.net
The rate of disappearance of the parent compound over time is measured, typically using LC-MS (Liquid Chromatography-Mass Spectrometry). chromatographyonline.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. thermofisher.com By comparing the metabolic stability of the deuterated compound (this compound) to its non-deuterated counterpart (N-desmethyldoxylamine), researchers can quantify the impact of deuterium substitution. A significantly longer half-life and lower intrinsic clearance for the deuterated version would demonstrate its enhanced stability against oxidative metabolism. nih.gov
Table 2: Illustrative Data from a Comparative In Vitro Metabolic Stability Study
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| N-desmethyldoxylamine | 25 | 27.7 |
| This compound | 75 | 9.2 |
Note: The data in this table is illustrative and serves to demonstrate the expected outcome of such a study.
Animal models are indispensable for understanding the complete biotransformation of a drug. Studies in both rats and rhesus monkeys have provided detailed insights into the metabolic fate of doxylamine.
In the rhesus monkey, doxylamine metabolism follows several major pathways. nih.gov Following oral administration, successive N-demethylation was identified as a major route, leading to the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.govresearchgate.net Another significant pathway involved side-chain oxidation and/or deamination. nih.govresearchgate.net
In Wistar rats, the metabolic profile also includes N-demethylated products. nih.gov Additionally, metabolites from ring hydroxylation and N-oxidation have been identified in rat urine. nih.gov Studies in Fischer 344 rats have also shown that doxylamine can be eliminated as glucuronide conjugates of its various metabolites. docksci.comresearchgate.net
A comprehensive understanding of a drug's disposition requires identifying its metabolites in various biological fluids and systems. For doxylamine, metabolite profiles have been characterized in urine, plasma, and in vitro preparations.
The urinary metabolic profile in rhesus monkeys was found to contain at least six radiolabeled peaks, including unchanged doxylamine (4% of dose), N-desmethyldoxylamine (20%), and N,N-didesmethyldoxylamine (17%). nih.gov Other metabolites included doxylamine-N-oxide (1%), products of side-chain cleavage (31%), and other unknown polar metabolites (8%). nih.gov The plasma profile in monkeys was similar to the urinary profile, with the notable exception of the absence of doxylamine-N-oxide. nih.gov
In humans, the urinary profile includes unchanged doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and their N-acetyl conjugates. yakhak.orgnih.gov Glucuronide conjugates have also been identified as significant metabolites in both humans and rats. yakhak.orgnih.gov In vitro systems using rat-liver homogenate primarily identified N-desmethyldoxylamine and the N-acetyl conjugates of both desmethyl and didesmethyl metabolites. nih.gov
Table 3: Metabolite Profile of Doxylamine in Various Biological Matrices
| Biological Matrix | Species | Identified Metabolites | Citation |
|---|---|---|---|
| Urine | Rhesus Monkey | Doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Doxylamine-N-oxide, Side-chain cleavage products | nih.gov |
| Human | Doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, N-acetyl conjugates, Glucuronide conjugates | yakhak.orgnih.gov | |
| Rat | N-desmethyldoxylamine, N,N-didesmethyldoxylamine, N-acetyl conjugates, Ring-hydroxylated metabolites, Doxylamine aliphatic N-oxide | nih.gov | |
| Plasma | Rhesus Monkey | Doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Side-chain cleavage products | nih.gov |
| Human | Doxylamine, N-desmethyldoxylamine (Nordoxylamine) | shimadzu-webapp.eu | |
| In Vitro | Rat Liver Homogenate | N-desmethyldoxylamine, N-acetyl conjugates of desmethyl- and didesmethyl-doxylamine | nih.gov |
Biotransformation Studies in Animal Models (e.g., rhesus monkey, rat)
Pathways of Side-Chain Cleavage and N-Oxidation
The biotransformation of doxylamine is a complex process involving several key enzymatic pathways, primarily occurring in the liver. wikipedia.org The metabolism is characterized by modifications to its side chain, leading to the formation of active and inactive metabolites. Two prominent pathways in this process are N-dealkylation (a form of side-chain cleavage) and N-oxidation. nih.govnih.gov
N-Dealkylation: The primary metabolic route for doxylamine involves the sequential removal of methyl groups from the terminal dimethylamino moiety of its side chain. nih.govresearchgate.net This process, known as N-demethylation, is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP2C9. wikipedia.org
The first demethylation step converts doxylamine into its primary active metabolite, N-desmethyldoxylamine. nih.govnih.gov
A subsequent demethylation of N-desmethyldoxylamine results in the formation of N,N-didesmethyldoxylamine. nih.govnih.gov
These dealkylation reactions represent a critical phase of doxylamine metabolism, altering the compound's pharmacological profile. nih.govnih.gov
The table below summarizes the key metabolites formed through these pathways.
| Parent Compound | Metabolic Pathway | Resulting Metabolite | Enzymes Involved |
| Doxylamine | First N-Dealkylation | N-desmethyldoxylamine | CYP2D6, CYP1A2, CYP2C9 |
| N-desmethyldoxylamine | Second N-Dealkylation | N,N-didesmethyldoxylamine | Cytochrome P450 enzymes |
| Doxylamine | N-Oxidation | Doxylamine N-oxide | Cytochrome P450 enzymes |
Isotopic Effects on Metabolic Degradation Rates
The substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.govnih.gov This effect is particularly relevant for this compound, a deuterated version of doxylamine's primary metabolite. The KDIE arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond must be broken instead. nih.govnih.gov
In the context of this compound, the five deuterium atoms are placed at metabolically active sites. The metabolism of desmethyldoxylamine to N,N-didesmethyldoxylamine involves the enzymatic cleavage of a C-H bond on the remaining N-methyl group. By replacing these hydrogens with deuterium, the rate of this second N-demethylation step can be reduced. nih.gov
Key principles of the isotopic effect on metabolic degradation include:
Slower Rate of Metabolism: The higher energy required to break the C-D bond can lead to a decreased rate of metabolic conversion. nih.govresearchgate.net
Metabolic Switching: If the rate of one metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative metabolic pathways, potentially altering the profile of metabolites formed. nih.govnih.gov
The application of deuteration is a strategy used in drug development to improve pharmacokinetic profiles, potentially leading to more stable plasma concentrations. nih.govnih.gov For this compound, this isotopic reinforcement is intended to slow its subsequent degradation, thereby modifying its pharmacokinetic behavior. nih.govsemanticscholar.org The magnitude of the KDIE is dependent on the specific enzyme and the extent to which C-H bond cleavage is the rate-determining step in the metabolic process. nih.govplos.org
Formation of Conjugated Metabolites (e.g., Glucuronides)
Following the initial phase I metabolic reactions like N-dealkylation and N-oxidation, doxylamine and its desmethyl metabolites undergo phase II conjugation reactions. researchgate.net The most significant of these is glucuronidation, where glucuronic acid is attached to the drug or its metabolites, rendering them more water-soluble and facilitating their excretion from the body, primarily via urine. who.intnih.govdrugbank.com
Research has identified several glucuronide conjugates of doxylamine and its metabolites in urine samples. researchgate.netnih.gov In studies conducted on Fischer 344 rats, a significant portion of the administered doxylamine dose was eliminated as conjugated metabolites. nih.govnih.gov
The primary conjugated metabolites identified are:
Doxylamine O-glucuronide researchgate.netnih.gov
N-desmethyl-doxylamine O-glucuronide researchgate.netnih.gov
N,N-didesmethyldoxylamine O-glucuronide researchgate.netnih.gov
These findings indicate that not only the parent drug but also its demethylated metabolites serve as substrates for glucuronidation enzymes (UDP-glucuronosyltransferases). nih.govnih.gov The formation of these O-glucuronides is a major pathway for the clearance of doxylamine. researchgate.netnih.gov In humans, a small percentage of a doxylamine dose has also been found to be recovered as quaternary ammonium-linked glucuronides. who.intkoreascience.kr
The table below details the identified glucuronide conjugates.
| Substrate | Conjugation Reaction | Conjugated Metabolite |
| Doxylamine | O-Glucuronidation | Doxylamine O-glucuronide |
| N-desmethyldoxylamine | O-Glucuronidation | N-desmethyl-doxylamine O-glucuronide |
| N,N-didesmethyldoxylamine | O-Glucuronidation | N,N-didesmethyldoxylamine O-glucuronide |
| Doxylamine | N-Glucuronidation | Doxylamine quaternary ammonium-linked glucuronide |
Research Applications and Significance of Desmethyl Doxylamine D5
Utilization in Preclinical Pharmacokinetic and ADME Studies
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to preclinical development. Desmethyl Doxylamine-d5 plays a critical role in the pharmacokinetic analysis of Doxylamine (B195884). Since Desmethyl Doxylamine is a known metabolite of Doxylamine, accurately measuring its concentration in biological matrices (such as plasma, urine, and tissues) is essential for understanding the parent drug's metabolic pathways and clearance rates. nih.govnih.govcaymanchem.com
In these studies, a known quantity of this compound is added to biological samples as an internal standard before sample preparation and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard is chemically identical to the analyte (Desmethyl Doxylamine), it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. This allows for the correction of any sample loss during processing and compensates for variations in instrument response, leading to highly accurate and precise quantification of the metabolite. Studies investigating the metabolism of doxylamine in animal models, such as rats and monkeys, rely on such standards to elucidate metabolic profiles. nih.govcaymanchem.com
Table 1: Key Pharmacokinetic Parameters Investigated Using Stable Isotope Labeled Standards
| Parameter | Description | Relevance in Doxylamine Studies |
|---|---|---|
| Cmax | Maximum plasma concentration of a drug or metabolite. | Determines the peak exposure to Desmethyl Doxylamine after administration of Doxylamine. |
| Tmax | Time to reach maximum plasma concentration. | Indicates the rate of formation of the Desmethyl Doxylamine metabolite. |
| AUC | Area under the concentration-time curve. | Represents the total exposure to the Desmethyl Doxylamine metabolite over time. |
| Clearance | The rate at which a drug or metabolite is removed from the body. | Helps to understand how Doxylamine and its metabolites are eliminated. nih.gov |
| Half-life (t½) | Time required for the concentration of a drug or metabolite to decrease by half. | Characterizes the duration of exposure to the Desmethyl Doxylamine metabolite. |
Application in Analytical Method Development and Validation for Doxylamine and Related Compounds
This compound is essential for the development and validation of robust bioanalytical methods for Doxylamine and its related substances. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. caymanchem.com
During method development, this compound helps in optimizing chromatographic conditions, mass spectrometric detection parameters, and sample extraction procedures. For method validation, it is used to assess key performance characteristics as stipulated by regulatory guidelines. These characteristics include:
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter between a series of measurements.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.
Matrix Effect: The influence of other components in the biological matrix on the ionization of the analyte.
By ensuring these parameters meet acceptance criteria, this compound helps establish a reliable and reproducible analytical method for routine use in preclinical and clinical studies.
Employment as a Reference Standard for Impurity Profiling
In pharmaceutical manufacturing, stringent control of impurities is mandatory to ensure the safety and efficacy of the final drug product. Desmethyl Doxylamine is recognized as a process-related impurity and a metabolite of Doxylamine. pharmaffiliates.comlgcstandards.com Regulatory bodies like the European Pharmacopoeia (EP) list it as "Doxylamine EP Impurity C". pharmaffiliates.comlgcstandards.com
To quantify this specific impurity in the Doxylamine active pharmaceutical ingredient (API) or its finished dosage forms, a well-characterized reference standard is required. This compound serves as an ideal internal standard for chromatographic methods (e.g., HPLC, LC-MS) used for impurity profiling. Its use allows for the accurate determination of the level of the Desmethyl Doxylamine impurity, ensuring that it does not exceed the qualification thresholds set by regulatory authorities.
In recent years, the presence of potentially carcinogenic nitrosamine impurities in pharmaceutical products has become a major regulatory concern. N-Nitroso-N-Desmethyl-Doxylamine is a potential nitrosamine impurity that could form from the Desmethyl Doxylamine impurity. The characterization and control of such impurities at trace levels are critical.
N-Nitroso-N-Desmethyl-Doxylamine-d5 is synthesized for use as an internal standard in highly sensitive analytical methods, such as LC-MS/MS, designed to detect and quantify the corresponding non-labeled nitrosamine impurity. clearsynth.comsynzeal.comsynzeal.com This enables pharmaceutical manufacturers to:
Develop and validate methods to detect N-Nitroso-N-Desmethyl-Doxylamine at parts-per-million (ppm) or parts-per-billion (ppb) levels.
Perform risk assessments of their manufacturing processes.
Implement control strategies to prevent the formation of this impurity.
Ensure the final product complies with strict regulatory limits for nitrosamines.
Table 2: Application in Impurity Analysis
| Compound | Role | Analytical Technique | Purpose |
|---|---|---|---|
| This compound | Internal Standard | LC-MS, HPLC | Quantification of Desmethyl Doxylamine (Impurity C) in Doxylamine API and drug products. pharmaffiliates.comlgcstandards.com |
| N-Nitroso-N-Desmethyl-Doxylamine-d5 | Internal Standard | LC-MS/MS | Quantification of the trace-level nitrosamine impurity N-Nitroso-N-Desmethyl-Doxylamine. clearsynth.comsynzeal.com |
Contribution to Understanding Drug Disposition Mechanisms
Drug disposition encompasses the entirety of what happens to a drug from absorption to excretion. By enabling the precise quantification of key metabolites, this compound contributes significantly to a detailed understanding of Doxylamine's disposition.
For instance, data generated using this internal standard can help delineate the primary metabolic pathways of Doxylamine, such as N-demethylation. By comparing the concentrations of the parent drug and its metabolite, Desmethyl Doxylamine, over time and in different biological compartments, researchers can model the rate and extent of metabolic conversion. This information is crucial for identifying the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms) and for predicting potential drug-drug interactions. Studies on the elimination of doxylamine and its demethylated metabolites are central to characterizing its disposition. nih.govcaymanchem.com
Role in Mechanistic Toxicology Studies (excluding safety profiles)
Mechanistic toxicology aims to understand how a chemical substance produces a toxic effect at the molecular, cellular, and organ levels. tamu.edu While this compound is not used to determine the safety profile itself, it is a critical tool in studies that investigate the mechanisms of toxicity.
The accurate measurement of metabolites is fundamental to this field. If a specific metabolite, rather than the parent drug, is responsible for a toxic effect, quantifying its formation is the first step in understanding the mechanism. For example, if Desmethyl Doxylamine were hypothesized to bind to a specific receptor or enzyme leading to a toxic outcome, this compound would be essential for accurately measuring its concentration in the relevant tissues or cellular compartments during mechanistic experiments.
Furthermore, in the context of impurities, the ability to precisely quantify potentially genotoxic impurities like N-Nitroso-N-Desmethyl-Doxylamine using its deuterated standard is a core component of mechanistic toxicology. It allows researchers to establish accurate dose-response relationships for toxicological endpoints such as DNA adduct formation, which is a key molecular initiating event for carcinogenesis.
Future Directions in Desmethyl Doxylamine D5 Research
Exploration of Novel Synthetic Pathways for Deuterated Analogues
The synthesis of deuterated compounds is a critical first step in their application for research. While generic methods for deuterium (B1214612) labeling of amines exist, the development of novel, efficient, and selective synthetic pathways for Desmethyl Doxylamine-d5 is a key area of future research. Current strategies for synthesizing deuterated amines often involve the use of deuterated reagents such as deuterated sodium borohydride (B1222165) or catalytic H-D exchange reactions. nih.govnih.gov Future research could focus on developing more sophisticated and atom-economical methods.
One promising approach is the use of metal-free catalytic systems that can selectively introduce deuterium at specific positions on the molecule. nih.gov For this compound, this would involve the selective deuteration of the N-methyl group of a suitable precursor. Another avenue of exploration is the use of enzymatic or chemoenzymatic methods to achieve high isotopic purity and stereoselectivity, which are often challenging with traditional chemical synthesis. The development of divergent synthetic strategies would also be highly valuable, allowing for the preparation of a variety of deuterated analogues of Doxylamine (B195884) and its metabolites from a common intermediate. nih.gov
A key challenge in the synthesis of deuterated compounds is achieving high levels of deuterium incorporation while minimizing isotopic scrambling. bvsalud.org Future research will likely focus on optimizing reaction conditions and developing novel catalysts to overcome these challenges. The table below summarizes potential synthetic strategies that could be explored for the preparation of this compound.
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Reductive Amination with Deuterated Reagents | Reacting a suitable aldehyde or ketone precursor with a deuterated amine source in the presence of a reducing agent. | Relatively straightforward and widely applicable. | Optimization of reaction conditions to maximize deuterium incorporation and yield. |
| Catalytic Hydrogen-Deuterium Exchange | Using a metal catalyst (e.g., Palladium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O. nih.gov | Can be used for late-stage deuteration of the molecule. | Development of more selective and efficient catalysts to target specific C-H bonds. |
| Enzymatic Synthesis | Utilizing enzymes to catalyze the deuteration reaction. | High selectivity and potential for stereospecific labeling. | Discovery and engineering of enzymes with the desired catalytic activity. |
| Metal-Free Catalytic Deuteration | Employing organocatalysts or other metal-free systems to introduce deuterium. nih.gov | Avoids potential metal contamination of the final product. | Design and synthesis of novel metal-free catalysts with high efficiency. |
Development of Advanced Bioanalytical Techniques for Ultrasensitive Detection
The accurate and sensitive detection of this compound in biological matrices is crucial for its application in pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of drugs and their metabolites in biological samples. nih.govresearchgate.net Future research in this area will focus on developing even more sensitive and robust bioanalytical methods.
One of the key challenges in bioanalysis is the "matrix effect," where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. wordpress.com The development of advanced sample preparation techniques, such as selective solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to minimize matrix effects. Furthermore, the use of ultra-high-performance liquid chromatography (UHPLC) can provide better chromatographic resolution, separating this compound from potentially interfering compounds. wordpress.com
For ultrasensitive detection, researchers are exploring novel ionization techniques and mass analyzers. For instance, techniques like heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) could be optimized for this compound. High-resolution mass spectrometry (HRMS) can provide increased selectivity and confidence in the identification and quantification of the analyte, especially at very low concentrations. The table below outlines key areas for the development of advanced bioanalytical techniques.
| Technique/Approach | Focus of Development | Potential for Ultrasensitive Detection |
|---|---|---|
| Advanced Sample Preparation | Development of novel SPE sorbents and LLE protocols to minimize matrix effects and improve recovery. wordpress.com | High |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Optimization of column chemistry and mobile phases for improved chromatographic separation from endogenous interferences. wordpress.com | High |
| Novel Ionization Sources | Exploration and optimization of HESI, APCI, or other novel ionization techniques for enhanced ionization efficiency of this compound. | Medium to High |
| High-Resolution Mass Spectrometry (HRMS) | Application of Orbitrap or time-of-flight (TOF) mass analyzers for highly selective and sensitive detection. | Very High |
Mechanistic Investigations of Enzyme-Metabolite Interactions using Labeled Compounds
This compound can serve as a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, particularly the N-demethylation of Doxylamine. This metabolic pathway is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov By using a deuterated substrate, researchers can study the kinetic isotope effect (KIE), which provides valuable insights into the rate-limiting steps of the enzymatic reaction. nih.gov
The C-D bond is stronger than the C-H bond, and therefore, its cleavage is slower. If the cleavage of the N-methyl C-H bond is the rate-limiting step in the demethylation of Doxylamine, then the reaction will proceed more slowly with this compound as the substrate (or more accurately, the formation of the desmethyl metabolite from deuterated doxylamine will be slower). nih.gov By measuring the rates of metabolism of the deuterated and non-deuterated compounds, the magnitude of the KIE can be determined. A significant KIE would provide strong evidence that C-H bond cleavage is indeed the rate-limiting step. nih.gov
Future research could involve incubating Doxylamine-d5 with specific human CYP isoforms to identify the key enzymes responsible for its demethylation. Furthermore, by analyzing the formation of this compound and other metabolites, it may be possible to elucidate the complete metabolic pathway of Doxylamine and identify any potential metabolic switching that may occur due to deuteration. nih.gov These studies are crucial for understanding the factors that influence drug metabolism and for predicting potential drug-drug interactions.
| Research Question | Experimental Approach | Expected Outcome/Insight |
|---|---|---|
| What is the rate-limiting step in Doxylamine N-demethylation? | Kinetic isotope effect (KIE) studies comparing the metabolism of Doxylamine and Doxylamine-d5. nih.gov | Determination of whether C-H bond cleavage is the rate-limiting step. |
| Which CYP450 enzymes are responsible for Doxylamine N-demethylation? | Incubation of Doxylamine-d5 with a panel of recombinant human CYP450 enzymes. | Identification of the specific CYP isoforms involved in the metabolic pathway. |
| Does deuteration alter the metabolic pathway of Doxylamine? | Metabolite profiling of Doxylamine and Doxylamine-d5 in human liver microsomes. | Identification of any "metabolic switching" to alternative metabolic pathways. nih.gov |
Application of this compound in Environmental Biotransformation Research
Pharmaceuticals and their metabolites are increasingly being detected in the environment, raising concerns about their potential impact on ecosystems. frontiersin.orgfrontiersin.orgresearchgate.net Understanding the environmental fate and biotransformation of these compounds is essential for assessing their environmental risk. This compound can be a valuable tool in this research area.
By using a deuterated standard, researchers can accurately trace the degradation of Desmethyl Doxylamine in various environmental matrices, such as wastewater, surface water, and soil. frontiersin.orgfrontiersin.org This allows for the determination of its persistence and the identification of its transformation products. For example, studies have investigated the biodegradation of Doxylamine by microalgae in wastewater. frontiersin.orgfrontiersin.orgresearchgate.net The use of this compound in similar studies would enable more precise quantification of the degradation kinetics and the elucidation of the biotransformation pathways.
Furthermore, this compound can be used as an internal standard in analytical methods for monitoring the levels of Desmethyl Doxylamine in environmental samples. This would improve the accuracy and reliability of the data, which is crucial for environmental monitoring and risk assessment. Future research could focus on using this compound to study the biotransformation of Doxylamine in different environmental compartments and by various microorganisms. This knowledge will contribute to a better understanding of the environmental fate of this widely used pharmaceutical.
| Research Area | Application of this compound | Scientific Value |
|---|---|---|
| Environmental Fate Studies | As a tracer to study the degradation and transformation of Desmethyl Doxylamine in water and soil. frontiersin.orgfrontiersin.org | Determination of environmental persistence and identification of transformation products. |
| Biodegradation Pathway Elucidation | To track the metabolic fate of Desmethyl Doxylamine in microorganisms and plants. frontiersin.orgresearchgate.net | Understanding the mechanisms of biotransformation in different environmental systems. |
| Environmental Monitoring | As an internal standard for the accurate quantification of Desmethyl Doxylamine in environmental samples. | Improved accuracy and reliability of environmental monitoring data. |
Q & A
What are the critical considerations for synthesizing and characterizing Desmethyl Doxylamine-d5 to ensure isotopic purity and structural integrity?
Answer: Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling to avoid isotopic dilution. Key steps include:
- Using deuterated precursors (e.g., methylamine-d5) and verifying their purity via NMR or mass spectrometry .
- Employing orthogonal analytical techniques (e.g., high-resolution LC-MS/MS) to confirm isotopic incorporation and rule out unintended deuteration sites .
- Validating structural integrity through fragmentation patterns in collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) modes, which provide complementary structural insights .
How can researchers optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices?
Answer: Method optimization involves balancing sensitivity, specificity, and matrix effects:
- Ionization Source: Electrospray ionization (ESI) is preferred for polar metabolites. Tuning voltage and desolvation temperature minimizes matrix interference .
- Fragmentation: CID at 30 eV generates diagnostic fragments (e.g., m/z 297 for desmethyl bosentan analogs), while UVPD at 266 nm produces unique fragments (e.g., m/z 322) for confirmatory analysis .
- Matrix Effects: Use deuterated internal standards (e.g., Doxylamine-d5) to correct for ion suppression/enhancement. Protein precipitation with acetonitrile reduces phospholipid interference .
What experimental strategies address discrepancies in metabolite quantification when using this compound as an internal standard?
Answer: Discrepancies may arise from differential ionization efficiency or matrix effects. Mitigation approaches include:
- Cross-Validation: Compare results across multiple fragmentation modes (CID vs. UVPD) to confirm fragment specificity .
- Calibration Curves: Use matrix-matched standards to account for recovery variations. For example, human plasma spiked with 0.5–500 ng/mL of analyte shows <15% deviation in accuracy/precision when validated with UVPD/CID hybrid methods .
- Parallel Reaction Monitoring (PRM): Monitor multiple transitions (e.g., m/z 538→508 and m/z 538→332) to improve confidence in low-abundance metabolites .
How can researchers design studies to track this compound metabolites in pharmacokinetic studies while minimizing interference from endogenous compounds?
Answer: Advanced study design involves:
- Stable Isotope Tracing: Use deuterated analogs to distinguish metabolites from endogenous compounds via mass shifts in LC-MS/MS .
- Tissue-Specific Analysis: For transmucosal permeation studies, employ ex vivo models (e.g., buccal/sublingual mucosa) and validate metabolite formation against negative controls to rule out artifactual results .
- Enzyme Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in hepatic microsome assays to isolate specific metabolic pathways .
What are the challenges in validating this compound as a reference standard for regulatory-compliant bioanalytical assays?
Answer: Validation must address:
- Purity Criteria: Ensure ≤0.15% impurity levels for related compounds (e.g., desmethyl cyclobenzaprine) as per USP guidelines .
- Traceability: Cross-validate against pharmacopeial standards using validated methods (e.g., EP/ICH guidelines) .
- Robustness Testing: Evaluate method performance under varied conditions (pH, column age) to ensure reproducibility .
How should researchers approach method development for this compound in multi-analyte panels to avoid cross-talk and ensure selectivity?
Answer: Advanced method development includes:
- Chromatographic Separation: Use UPLC with C18 columns (e.g., 2.1 × 100 mm, 1.7 µm) to resolve co-eluting isomers. A gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation .
- Dynamic MRM: Schedule transitions based on retention time windows to reduce spectral overlap .
- Data-Independent Acquisition (DIA): Combine with spectral libraries to deconvolute complex spectra in untargeted metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
